molecular formula C12H15BrN2S B1481885 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2091563-77-6

4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1481885
CAS No.: 2091563-77-6
M. Wt: 299.23 g/mol
InChI Key: QMZCJRSXBFKMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of thiophene-based compounds often involves organometallic polycondensation strategies . Nickel- and palladium-based protocols are the main focus of these strategies . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” would include this thiophene ring, along with additional functional groups attached to it.


Chemical Reactions Analysis

Thiophene-based conjugated polymers have exceptional optical and conductive properties . The polymerization of these compounds is very sensitive to the type of catalyst used . For example, the use of Ni(dppe)Cl2 resulted in 99% HT–HT couplings .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including structures similar to 4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole, have shown promising antimicrobial properties. For instance, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives exhibited significant antimicrobial activity against a range of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020). Similarly, N-phenylpyrazole derivatives synthesized with different aromatic ring systems exhibited notable antimicrobial properties, particularly against pathogenic yeast and moulds, suggesting their potential as therapeutic antifungal agents (Farag et al., 2008).

Anticancer Activity

Certain pyrazole derivatives have demonstrated significant anticancer activity. For example, some newly synthesized 1,3,4-trisubstituted pyrazoles showed notable activity against various human cancer cell lines, suggesting their potential as frameworks for developing potent anti-cancer agents (Srour et al., 2018). Additionally, bis-pyrazolyl-thiazoles incorporating the thiophene moiety displayed promising activities against hepatocellular carcinoma cell lines, further supporting the anticancer potential of pyrazole derivatives (Gomha et al., 2016).

Neuropharmacological Activity

Pyrazole derivatives have also been explored for their neuropharmacological potential. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides synthesized and evaluated for antidepressant activity showed promising results, particularly in reducing immobility time in force swimming and tail suspension tests, without affecting baseline locomotion (Mathew et al., 2014). These findings indicate the potential of pyrazole derivatives in treating depression.

Fluorescence and Spectral Studies

Pyrazoline derivatives, including those similar to this compound, have been studied for their fluorescence properties. Compounds synthesized and characterized by spectral data showed fluorescence emission in the blue region of the visible spectrum, highlighting their potential applications in material sciences and as fluorescent markers (Ibrahim et al., 2016).

Future Directions

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This has made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZCJRSXBFKMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CSC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 4
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.